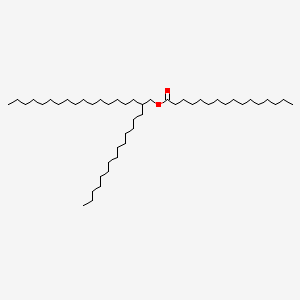
1-Methylethyl neodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylethyl neodecanoate is an organic compound with the molecular formula C13H26O2. It is an ester formed from neodecanoic acid and isopropanol. This compound is known for its unique chemical properties, which make it useful in various industrial applications, particularly in the production of eco-friendly coatings and as a heat stabilizer in polyvinyl chloride (PVC) materials .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylethyl neodecanoate is typically synthesized through esterification, where neodecanoic acid reacts with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Neodecanoic acid+Isopropanol→1-Methylethyl neodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-Methylethyl neodecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions using hydrochloric acid can hydrolyze the ester to yield neodecanoic acid and isopropanol.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate the exchange of the ester group.
Major Products Formed:
Hydrolysis: Neodecanoic acid and isopropanol.
Transesterification: New esters depending on the alcohol used in the reaction.
科学研究应用
1-Methylethyl neodecanoate has several applications in scientific research and industry:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is widely used in the production of eco-friendly coatings, heat stabilizers for PVC, and as a reactive diluent in radiation-curable systems
作用机制
The mechanism of action of 1-methylethyl neodecanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing neodecanoic acid and isopropanol. The released neodecanoic acid can interact with various molecular targets, influencing cellular processes. In industrial applications, its reactivity with nucleophilic groups such as hydroxyl and carboxyl groups allows it to modify polymers and improve their properties .
相似化合物的比较
Neodecanoic acid: The parent acid of 1-methylethyl neodecanoate, used in similar applications.
Isopropyl neodecanoate: Another ester of neodecanoic acid with similar properties.
Glycidyl neodecanoate: Used in high-performance coatings and as a reactive diluent.
Uniqueness: this compound stands out due to its balanced hydrophobicity and reactivity, making it suitable for a wide range of applications. Its branched structure provides unique properties such as low viscosity and high boiling point, which are advantageous in industrial formulations .
属性
CAS 编号 |
93893-13-1 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC 名称 |
propan-2-yl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H26O2/c1-11(2)15-12(14)9-7-6-8-10-13(3,4)5/h11H,6-10H2,1-5H3 |
InChI 键 |
HFKWWOOHGJLHAP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)CCCCCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)


![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)




